2-Fluoro-4-nitrobenzamide
Overview
Description
2-Fluoro-4-nitrobenzamide is an organic compound with the molecular formula C7H5FN2O3 and a molecular weight of 184.125 g/mol It is characterized by the presence of a fluorine atom and a nitro group attached to a benzamide core
Mechanism of Action
Mode of Action
It is known that nitrobenzamides can act as electrophiles, potentially undergoing reactions with nucleophiles in the body .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-Fluoro-4-nitrobenzamide . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-nitrobenzamide typically involves the nitration of 2-fluorobenzamide. One common method includes the reaction of 2-fluorobenzamide with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the para position relative to the fluorine atom .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-4-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Reduction: 2-Fluoro-4-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used
Scientific Research Applications
2-Fluoro-4-nitrobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
- 2-Fluoro-4-nitrobenzoic acid
- 2-Fluoro-4-nitrobenzaldehyde
- 2-Fluoro-4-nitrobenzonitrile
Comparison: 2-Fluoro-4-nitrobenzamide is unique due to the presence of both a fluorine atom and a nitro group on the benzamide core. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to its analogs. For instance, 2-Fluoro-4-nitrobenzoic acid lacks the amide functionality, which limits its reactivity in certain biochemical applications .
Properties
IUPAC Name |
2-fluoro-4-nitrobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O3/c8-6-3-4(10(12)13)1-2-5(6)7(9)11/h1-3H,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPYXSYLXWAVLLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])F)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20617997 | |
Record name | 2-Fluoro-4-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20617997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
350-32-3 | |
Record name | 2-Fluoro-4-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20617997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using a phase transfer catalyst in the synthesis of 2-Fluoro-4-nitrobenzoic acid?
A1: The synthesis of 2-Fluoro-4-nitrobenzoic acid from 2-fluoro-4-nitrotoluene involves an oxidation reaction using potassium permanganate []. Potassium permanganate is a strong oxidizing agent, but it is not readily soluble in organic solvents, while 2-fluoro-4-nitrotoluene is. This difference in solubility can hinder the reaction.
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